![molecular formula C7H4ClNOS B2643446 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2253629-48-8](/img/structure/B2643446.png)

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

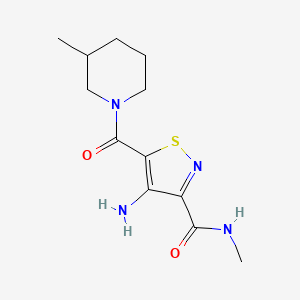

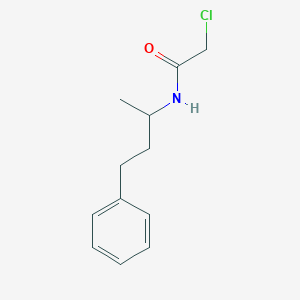

“2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is a chemical compound with the molecular formula C7H4ClNOS . It has a molecular weight of 185.63 g/mol . The IUPAC name for this compound is 2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde .

Molecular Structure Analysis

The InChI code for “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is 1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H . The Canonical SMILES representation is C1=C(NC2=C1SC(=C2)Cl)C=O .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a topological polar surface area of 61.1 Ų and a XLogP3-AA value of 2.6 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications

Antiviral Activity

The compound exhibits promising antiviral properties. Thieno[3,2-b]pyrrole-5-carboxamides derived from this scaffold inhibit alphaviruses, including chikungunya virus. These carboxamides also demonstrate a broad spectrum of antiviral activity .

Oncology Potential

Certain derivatives of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde reversibly inhibit lysine-specific demethylases. These enzymes regulate histone methylation and play a role in cancer. Thus, these compounds hold potential for oncology research .

Hepatitis C Virus Inhibition

Thieno[3,2-b]pyrroles without a carboxamide functionality act as allosteric inhibitors of hepatitis C virus NS5B polymerase. This finding highlights their relevance in antiviral drug development .

Antitubercular Agents

Hydrazide analogs derived from 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde have been synthesized. These compounds serve as starting materials for the search for biologically active agents with antitubercular activity .

Colon Cancer Treatment

The 4H-thieno[3,2-b]pyrrole derivatives are considered a useful scaffold for developing potent lead compounds in the treatment of colon cancer .

Photoelectric Properties

Modification of the molecular structure of thieno[3,2-b]pyrrole derivatives impacts their photoelectric properties. Rational design can fine-tune their performance in photovoltaic applications .

Safety and Hazards

Future Directions

The future directions for the study of “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand the properties and potential applications of these compounds.

properties

IUPAC Name |

2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGPWZKQOBAUCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1SC(=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2643364.png)

![7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2643367.png)

![2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B2643368.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)

![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)

![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)

![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)